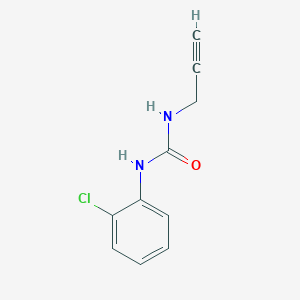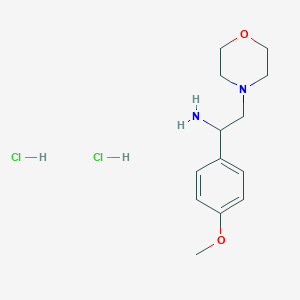![molecular formula C13H17N3O2 B1452159 {N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide CAS No. 1105193-36-9](/img/structure/B1452159.png)
{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Field: Biomedical Science, Oncology
- Application: Compounds similar to “{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide” have been used in the design of cancer drugs . These compounds have shown inhibitory activity against Bcr-Abl and HDAC1 .
- Method: The compounds were synthesized and tested against human leukemia cell line K562 and prostate cancer cell line DU145 .
- Results: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities .
- Field: Chemical Engineering, Textile Industry
- Application: Similar compounds are used as building blocks for fabric softeners/surfactants .
- Method: These compounds are formulated to make textiles less harsh or more pleasing to the touch .
- Results: The use of these compounds results in softer textiles .
- Field: Chemical Engineering, Paint Industry
- Application: These compounds are used in the production of latex paints .
- Method: They act as intermediates to form an adhesion monomer, which increases adhesion under damp conditions .
- Results: The use of these compounds results in paints with improved adhesion .
- Field: Chemical Engineering, Automotive Industry
- Application: These compounds are used in the production of fuel/lube oil additives .
- Method: They are used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
- Results: The use of these compounds results in improved fuel/lube oil performance .
- Field: Chemical Engineering, Polymer Science
- Application: These compounds are used in urethane systems .
- Method: Via the pendent amino and hydroxy functionalities, these compounds are used in urethane systems .
- Results: The use of these compounds results in improved urethane systems .
Cancer Drug Development
Fabric Softeners/Surfactants
Latex Paints
Fuel/Lube Oil Additives
Urethane Systems
Chelating Agents
- Field: Biomedical Science, Oncology
- Application: Compounds similar to “{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide” have been used in the design of cancer drugs . These compounds have shown inhibitory activity against Bcr-Abl and HDAC1 .
- Method: The compounds were synthesized and tested against human leukemia cell line K562 and prostate cancer cell line DU145 .
- Results: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities .
- Field: Chemical Engineering, Textile Industry
- Application: Similar compounds are used as building blocks for fabric softeners/surfactants .
- Method: These compounds are formulated to make textiles less harsh or more pleasing to the touch .
- Results: The use of these compounds results in softer textiles .
- Field: Chemical Engineering, Paint Industry
- Application: These compounds are used in the production of latex paints .
- Method: They act as intermediates to form an adhesion monomer, which increases adhesion under damp conditions .
- Results: The use of these compounds results in paints with improved adhesion .
- Field: Chemical Engineering, Automotive Industry
- Application: These compounds are used in the production of fuel/lube oil additives .
- Method: They are used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
- Results: The use of these compounds results in improved fuel/lube oil performance .
- Field: Chemical Engineering, Polymer Science
- Application: These compounds are used in urethane systems .
- Method: Via the pendent amino and hydroxy functionalities, these compounds are used in urethane systems .
- Results: The use of these compounds results in improved urethane systems .
Cancer Drug Development
Fabric Softeners/Surfactants
Latex Paints
Fuel/Lube Oil Additives
Urethane Systems
Chelating Agents
Propriétés
IUPAC Name |
N-(2-aminoethyl)-4-(cyclopropanecarbonylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-7-8-15-12(17)9-3-5-11(6-4-9)16-13(18)10-1-2-10/h3-6,10H,1-2,7-8,14H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSNNRGYXZSHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)

![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)
![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)



